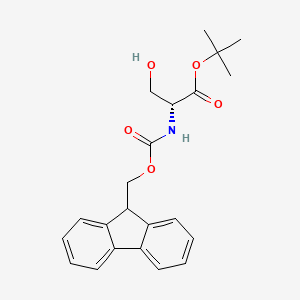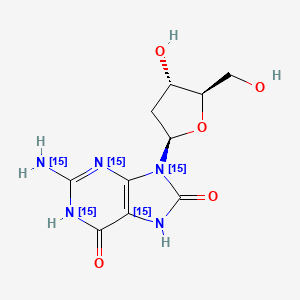
8-Hydroxy-2'-deoxyguanosine-15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-2’-deoxyguanosine-15N5 is a stable isotope-labeled analog of 8-Hydroxy-2’-deoxyguanosine, a critical biomarker for oxidative stress and DNA damage. This compound is widely used in scientific research to study oxidative DNA damage and its implications in various diseases, including cancer and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2’-deoxyguanosine-15N5 typically involves the incorporation of nitrogen-15 isotopes into the guanine base. This can be achieved through a multi-step synthetic process that includes the protection of functional groups, selective nitration, and subsequent deprotection steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 8-Hydroxy-2’-deoxyguanosine-15N5 involves large-scale synthesis using automated systems to maintain consistency and efficiency. The process includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-2’-deoxyguanosine-15N5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for studying the compound’s behavior under different physiological conditions .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 8-Hydroxy-2’-deoxyguanosine-15N5. These products are essential for understanding the compound’s role in oxidative stress and DNA damage .
Aplicaciones Científicas De Investigación
8-Hydroxy-2’-deoxyguanosine-15N5 is extensively used in scientific research to study oxidative DNA damage and its implications in various fields:
Mecanismo De Acción
8-Hydroxy-2’-deoxyguanosine-15N5 exerts its effects by incorporating into DNA and undergoing oxidative modifications. The primary molecular target is the guanine base in DNA, where it forms 8-hydroxyguanine upon oxidation. This modification can lead to G→T transversions, which are mutagenic and contribute to carcinogenesis . The pathways involved include the generation of reactive oxygen species (ROS) and the activation of DNA repair mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxy-2’-deoxyguanosine: The non-labeled analog used as a biomarker for oxidative stress.
8-Oxo-7,8-dihydro-2’-deoxyguanosine: Another oxidized form of deoxyguanosine used in similar studies.
8-Oxoguanosine: A related compound used to study RNA oxidation.
Uniqueness
8-Hydroxy-2’-deoxyguanosine-15N5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various experimental settings. This makes it a valuable tool for studying the dynamics of oxidative DNA damage and repair mechanisms .
Propiedades
Fórmula molecular |
C10H13N5O5 |
|---|---|
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1/i11+1,12+1,13+1,14+1,15+1 |
Clave InChI |
HCAJQHYUCKICQH-JPVJISKASA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1[15N]2C3=C(C(=O)[15NH]C(=[15N]3)[15NH2])[15NH]C2=O)CO)O |
SMILES canónico |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


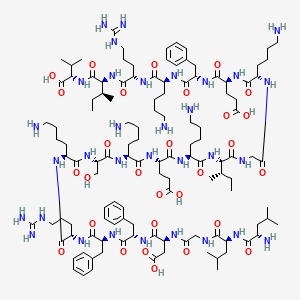
![2,2-dimethylpropanoyloxymethyl (2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5-oxopentanoate](/img/structure/B12402014.png)
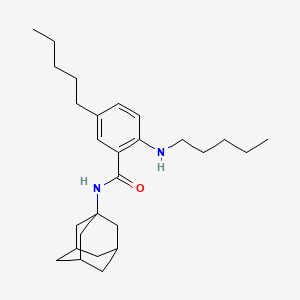
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1H-purin-6-one](/img/structure/B12402023.png)
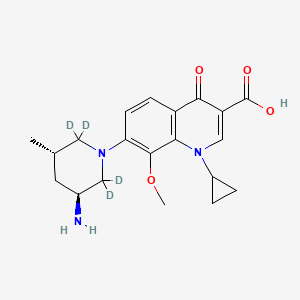
![(9~{S})-5-methyl-12-(4-morpholin-4-ylphenyl)-9-oxidanyl-4-thia-2,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5-trien-8-one](/img/structure/B12402027.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12402030.png)


![N-[5-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]pentyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12402045.png)

![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid;N,N-diethylethanamine](/img/structure/B12402061.png)
